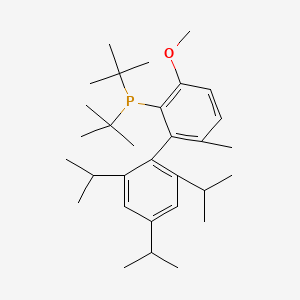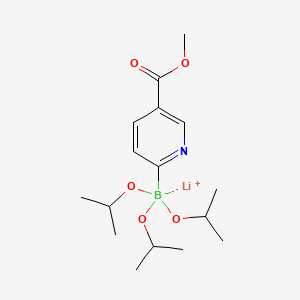
2,5-DI-(TERT-BUTYL-D9)-4-METHOXYPHENOL-3,6-D2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-DI-(TERT-BUTYL-D9)-4-METHOXYPHENOL-3,6-D2: is a deuterated derivative of a phenolic compound. Deuterium, a stable isotope of hydrogen, is incorporated into the molecule to enhance its stability and provide unique properties for scientific research. This compound is often used in studies involving isotopic labeling, which helps in tracing and understanding various biochemical and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-DI-(TERT-BUTYL-D9)-4-METHOXYPHENOL-3,6-D2 typically involves the alkylation of phenol with deuterated tert-butyl groups. The process can be summarized as follows:
Starting Material: Phenol is the starting material.
Alkylation: The phenol undergoes Friedel-Crafts alkylation with deuterated isobutene in the presence of a Lewis acid catalyst such as aluminum phenoxide.
Methoxylation: The resulting product is then methoxylated using deuterated methanol in the presence of a base like sodium hydroxide.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Alkylation: Large-scale Friedel-Crafts alkylation using deuterated isobutene and phenol.
Purification: The product is purified through distillation and recrystallization to achieve high purity.
Methoxylation: The purified product is then methoxylated using deuterated methanol.
Chemical Reactions Analysis
Types of Reactions: 2,5-DI-(TERT-BUTYL-D9)-4-METHOXYPHENOL-3,6-D2 undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens or nucleophiles in the presence of a catalyst.
Major Products:
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Various substituted phenols depending on the reagent used.
Scientific Research Applications
2,5-DI-(TERT-BUTYL-D9)-4-METHOXYPHENOL-3,6-D2 is widely used in scientific research due to its unique properties:
Chemistry: Used as a stable isotope-labeled compound in reaction mechanism studies.
Biology: Helps in tracing metabolic pathways and understanding enzyme mechanisms.
Medicine: Used in drug development and pharmacokinetic studies to track the distribution and metabolism of drugs.
Industry: Employed in the development of stable antioxidants and UV stabilizers for polymers.
Mechanism of Action
The mechanism of action of 2,5-DI-(TERT-BUTYL-D9)-4-METHOXYPHENOL-3,6-D2 involves its interaction with various molecular targets:
Antioxidant Activity: The phenolic group donates hydrogen atoms to neutralize free radicals, preventing oxidative damage.
Isotopic Labeling: The deuterium atoms provide a distinct mass difference, allowing for precise tracking in mass spectrometry and other analytical techniques.
Comparison with Similar Compounds
2,6-DI-(TERT-BUTYL-D9)-4-METHOXYPHENOL: Another deuterated phenolic compound with similar properties.
2,4-DI-(TERT-BUTYL-D9)-4-METHOXYPHENOL: A structural isomer with different substitution patterns.
Uniqueness:
Stability: The incorporation of deuterium enhances the stability of the compound.
Specificity: The unique substitution pattern provides distinct chemical and physical properties, making it suitable for specific research applications.
Properties
CAS No. |
1219802-07-9 |
|---|---|
Molecular Formula |
C15H24O2 |
Molecular Weight |
256.477 |
IUPAC Name |
2,5-dideuterio-3,6-bis[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-4-methoxyphenol |
InChI |
InChI=1S/C15H24O2/c1-14(2,3)10-9-13(17-7)11(8-12(10)16)15(4,5)6/h8-9,16H,1-7H3/i1D3,2D3,3D3,4D3,5D3,6D3,8D,9D |
InChI Key |
FLLRQABPKFCXSO-GPSKCXNOSA-N |
SMILES |
CC(C)(C)C1=CC(=C(C=C1OC)C(C)(C)C)O |
Synonyms |
2,5-DI-(TERT-BUTYL-D9)-4-METHOXYPHENOL-3,6-D2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzyl 2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B567247.png)
![7,7-Dimethyl-5,7-dihydroindeno[2,1-b]carbazole](/img/structure/B567248.png)
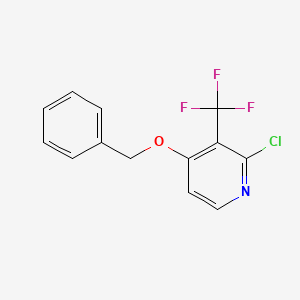
![tert-Butyl 11-oxo-5,10-diazaspiro[5.5]undecane-5-carboxylate](/img/structure/B567251.png)

![5-Chloropyrazolo[1,5-a]pyrimidine-3-carbaldehyde](/img/structure/B567254.png)

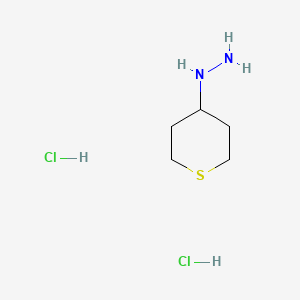

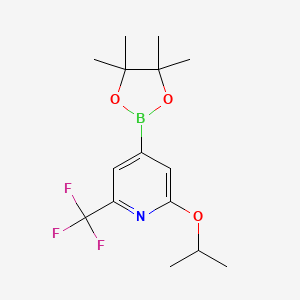
![Boronic acid, B-[4-[[1,1'-biphenyl]-4-yl(9,9-dimethyl-9H-fluoren-2-yl)amino]phenyl]-](/img/structure/B567264.png)
